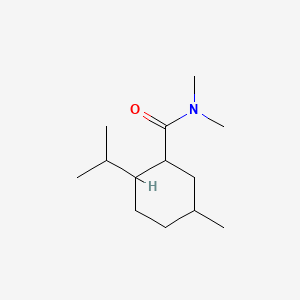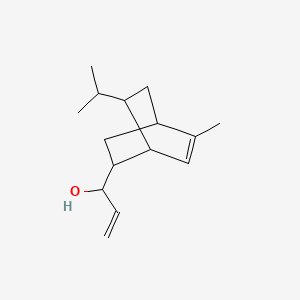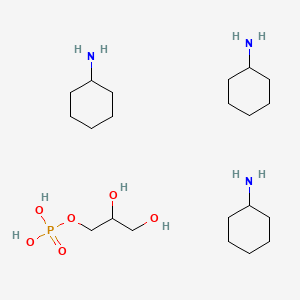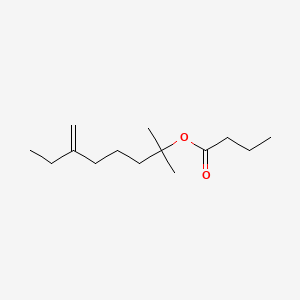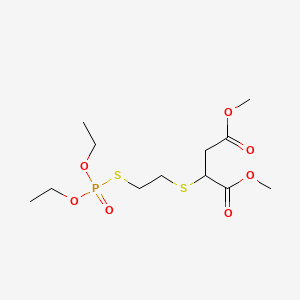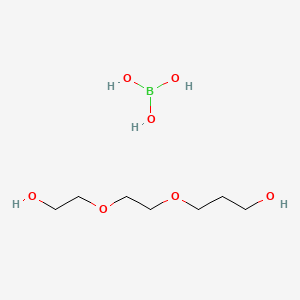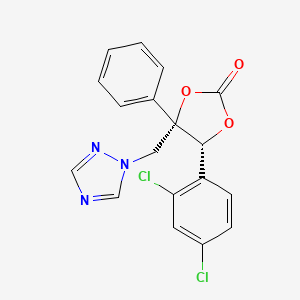
(2-Cyanoethyl)triphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triphenylphosphoranyl)propanenitrile is an organic compound with the molecular formula C21H18NP It is characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acrylonitrile, followed by nucleophilic attack by the triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranyl)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophiles such as alkyl halides and carbonyl compounds can react with the nitrile group.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted nitriles.
Addition: Hydroxyalkyl nitriles and other addition products.
Aplicaciones Científicas De Investigación
3-(Triphenylphosphoranyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranyl group can stabilize reaction intermediates, facilitating various chemical transformations. The nitrile group can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the nitrile functionality.
Acrylonitrile: A nitrile compound used in polymer synthesis, but without the phosphine group.
Uniqueness
3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.
Propiedades
Número CAS |
51353-40-3 |
|---|---|
Fórmula molecular |
C21H19INP |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
2-cyanoethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 |
Clave InChI |
GSFHLWCIPHHCTL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


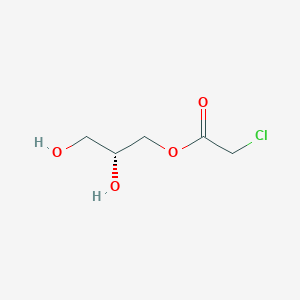
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

